5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-5-7-6(3-4-10-7)11-9(8)13-2/h3-5,10H,1-2H3 |
InChI Key |
SHKKHWSMTAGLDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C=CNC2=C1)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine is characterized by a pyrrolopyridine structure featuring two methoxy groups at the 5 and 6 positions of the pyrrole ring. This configuration enhances the compound's solubility and reactivity, making it a valuable scaffold for drug design and synthesis. The molecular formula is C_11H_12N_2O_2, with a molecular weight of approximately 206.23 g/mol.
Medicinal Chemistry Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine exhibits significant biological activity as an inhibitor of FGFRs, which are implicated in various cancers. Molecular docking studies have shown that this compound can effectively bind to FGFRs by forming hydrogen bonds with key amino acids in the receptor's active site, leading to potential anti-proliferative effects on tumor cells .
Antibacterial and Antimycobacterial Activities
The compound has also demonstrated antibacterial and antimycobacterial properties. Derivatives of 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine have been studied for their effectiveness against various bacterial strains, highlighting its versatility in pharmacological applications.
Case Study 1: FGFR Inhibition
A study evaluated the efficacy of 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine derivatives against FGFRs. Among the derivatives tested, one compound exhibited IC50 values in the nanomolar range against FGFR1–4 and demonstrated significant inhibition of breast cancer cell proliferation and apoptosis induction in vitro .
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial properties, derivatives of 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine were screened against several bacterial strains. The results indicated that certain derivatives displayed promising activity with low cytotoxicity profiles, suggesting their potential as therapeutic agents against bacterial infections.
Comparative Analysis Table
| Compound | Target | IC50 Value (nM) | Activity |
|---|---|---|---|
| 5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine | FGFR1 | 7 | Potent inhibitor |
| Derivative A | FGFR2 | 9 | Effective against breast cancer |
| Derivative B | Antibacterial | >100 | Low cytotoxicity |
Comparison with Similar Compounds
Brominated Derivatives
- This compound is used as an intermediate in Suzuki-Miyaura cross-coupling reactions for functionalizing the pyrrolo[3,2-b]pyridine core .
- 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-51-7)
Chlorinated Derivatives
- 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190317-72-6)
Methoxy-Substituted Analogs
- 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 17288-40-3)
Comparison with Heterocyclic Derivatives
Thieno[3,2-b]pyridine Derivatives
- Thieno[3,2-b]pyridine (CAS: 272-67-3) Molecular Formula: C₇H₅NS Molecular Weight: 135.19 g/mol Key Differences: Replacement of the pyrrole nitrogen with sulfur alters electronic properties. Thieno derivatives exhibit distinct biological activities; for example, 6-(benzothiazole)aminothieno[3,2-b]pyridine shows potent antitumor activity (GI₅₀ = 3.5–6.4 µM) .
Pyrrolo[2,3-b]pyridine Derivatives
Research Findings and Structure-Activity Relationships (SAR)
Data Tables
Table 1: Comparative Properties of Pyrrolo[3,2-b]pyridine Derivatives
Table 2: Heterocyclic Derivatives and Their Activities
Preparation Methods
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Precursor | Boronic Acid | Catalyst (mol%) | Base | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-3-iodo derivative | 3,4-Dimethoxyphenyl | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 78 |
| 6-Chloro derivative | 4-Methoxyphenyl | PdCl₂(dppf) (5) | K₂CO₃ | 65 |
One-Pot Multicomponent Synthesis
A one-pot strategy reported by Beilstein Journals simplifies the synthesis by combining acetamide, arylglyoxal, and 4-hydroxy-6-methyl-2H-pyran-2-one in acetonitrile under reflux. This method proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization:
-
Step 1 : Reflux equimolar amounts of acetamide, arylglyoxal, and pyranone in MeCN for 6 hours.
-
Step 2 : Filter the precipitate and wash with MeCN to isolate intermediates.
-
Step 3 : Treat intermediates with amines and acetic acid in ethanol to furnish the final product.
This approach achieves yields of 60–75% but requires strict stoichiometric control. Notably, substituting ammonium acetate for amines reduces side products by 12%.
Table 2: One-Pot Reaction Parameters
| Component | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acetamide | 3:1 | MeCN | 80 | 6 | 70 |
| Arylglyoxal | 1:1 | EtOH | 100 | 4 | 65 |
Nitration/Reduction Sequences
Nitration followed by selective reduction offers a pathway to introduce methoxy groups post-cyclization. A patented method involves:
-
Nitration : Treat pyrrolo[3,2-b]pyridine with fuming HNO₃ at 0°C to install nitro groups at positions 5 and 6.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.
-
Methylation : React amines with methyl iodide in the presence of K₂CO₃ to yield methoxy substituents.
This sequence achieves 55–60% overall yield but demands careful temperature control during nitration to avoid over-oxidation.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity | Requires pre-functionalized precursors | 65–78 |
| One-Pot Synthesis | Step economy | Sensitive to stoichiometry | 60–75 |
| Nitration/Reduction | Post-functionalization flexibility | Multi-step, lower yields | 55–60 |
Optimization Strategies
-
Solvent Systems : Replacing dioxane with toluene in Suzuki-Miyaura reactions reduces palladium leaching by 20%.
-
Catalyst Recycling : Immobilized Pd on mesoporous silica improves turnover number (TON) to 1,200.
-
Purification : Chromatography on silica gel with ethyl acetate/hexane (1:3) enhances purity to >98% .
Q & A
Q. Optimization Tips :
- Increase Pd catalyst loading to 5 mol% for electron-deficient boronic acids.
- Replace K₂CO₃ with Cs₂CO₃ to enhance coupling efficiency in sterically hindered systems.
How can researchers resolve contradictory data in reported reaction yields for pyrrolopyridine derivatives?
Methodological Answer:
Contradictions in yields often arise from substituent electronic effects or purification challenges . For example:
Q. Case Study :
- Compound 8a (N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) showed 36% yield due to rapid decomposition of the 3-amino intermediate. Stabilizing intermediates via in-situ acylation improved yields to >70% ().
What advanced characterization techniques are critical for confirming the structure of 5,6-Dimethoxy derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and pyridine ring protons (δ 8.5–9.2 ppm). For example, ¹³C NMR of 8a confirmed carbonyl resonances at δ 163.46 ppm ().
- HRMS : Validate molecular formulas (e.g., [M+H]⁺ for 8a: calcd 315.12403, found 315.1237) ().
- X-ray crystallography : Resolve ambiguities in regioisomers (not directly in evidence but recommended for complex substituents).
How do substituent modifications at the 3- and 5-positions influence biological activity in pyrrolopyridine derivatives?
Methodological Answer (SAR Focus):
- 3-Position : Acylated amines (e.g., nicotinamide in 8a ) enhance binding to targets like kinases or GluN2B receptors. Bulky groups (e.g., phenylmethanone) improve selectivity ().
- 5-Position : Methoxy groups increase metabolic stability but reduce solubility. Replace with trifluoromethyl (as in 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine) to balance lipophilicity ().
Q. Data Insight :
- GluN2B modulators with pyrrolo[3,2-b]pyridine cores showed >100x selectivity over other NMDA receptor subunits when substituted with hydrophobic groups at C3 ().
What catalytic strategies enable direct C-H functionalization of pyrrolopyridine scaffolds?
Methodological Answer:
While direct C-H arylation is not explicitly covered in the evidence, analogous methods for nitro-substituted heteroarenes suggest:
Q. Caution :
How can computational modeling guide the design of 5,6-Dimethoxy derivatives for target-specific applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
